![molecular formula C7H3ClF2O2 B047496 4-Chloro-2,3-difluorobenzoic acid CAS No. 150444-94-3](/img/structure/B47496.png)
4-Chloro-2,3-difluorobenzoic acid
Overview
Description
4-Chloro-2,3-difluorobenzoic acid is a synthetic intermediate . It has a molecular weight of 192.55 .
Synthesis Analysis
The synthesis of a similar compound, 2,4-dichloro-3,5-difluorobenzoic acid, was achieved from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular formula of 4-Chloro-2,3-difluorobenzoic acid is C7H3ClF2O2 . The average mass is 192.547 Da and the monoisotopic mass is 191.978958 Da .Physical And Chemical Properties Analysis
4-Chloro-2,3-difluorobenzoic acid is a solid at ambient temperature .Scientific Research Applications
Synthesis of Antibacterial Compounds
4-Chloro-2,3-difluorobenzoic acid: is a valuable intermediate in the synthesis of antibacterial medicines. Its derivatives, particularly quinolone-3-carboxylic acids, are crucial for developing new antibacterial agents . The compound’s ability to introduce fluorine atoms into the molecular structure is particularly beneficial, as fluorine is known to significantly enhance the biological activity of pharmaceuticals.
Development of Liquid Crystals
This compound is used in the preparation of potential liquid crystals. Liquid crystals have a wide range of applications, including displays, sensors, and memory devices. The introduction of fluorine atoms can improve the thermal stability and electro-optical properties of liquid crystals .
Synthesis of Furosemide
Furosemide is a loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease4-Chloro-2,3-difluorobenzoic acid serves as a starting reagent in the synthesis of furosemide, highlighting its role in the pharmaceutical industry .
Creation of Herbicidal Isoxazolecarboxamides
The compound is involved in the synthesis of novel herbicidal isoxazolecarboxamides. These herbicides are designed to control weeds by inhibiting essential plant enzymes. The presence of chloro and difluoro groups in the compound can contribute to the herbicidal activity .
Synthesis of Aromatic Acid Derivatives
4-Chloro-2,3-difluorobenzoic acid: is used in the synthesis of various aromatic acid derivatives through processes like nitration, selective reduction, diazotisation, and chlorination. These derivatives are important for the production of dyes, pigments, and other industrial chemicals .
Research on Biologically Active Compounds
The compound is a synthetic precursor in the research of biologically active compounds. Its structural features make it an excellent candidate for the development of new materials with potential biological activity .
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a biochemical for proteomics research , indicating that it may interact with various proteins or enzymes in the body.
Mode of Action
It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
The compound has been synthesized from 4-chloro-3,5-difluorobenzonitrile through a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . This suggests that it may interact with biochemical pathways involving these processes.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.28 (iLOGP) and 2.28 (XLOGP3), which may affect its distribution within the body .
Result of Action
Given its use in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,3-difluorobenzoic acid. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of other substances, such as free radicals or nucleophiles . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and reactivity.
properties
IUPAC Name |
4-chloro-2,3-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBXFZBWNWTMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565923 | |
Record name | 4-Chloro-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-difluorobenzoic acid | |
CAS RN |
150444-94-3 | |
Record name | 4-Chloro-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,3-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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